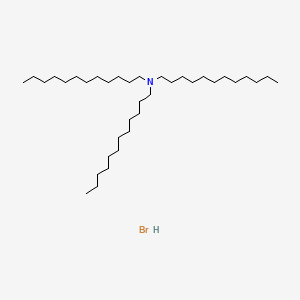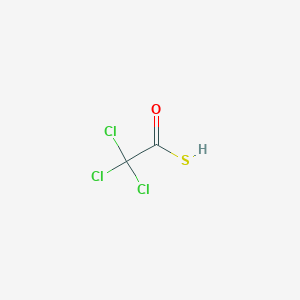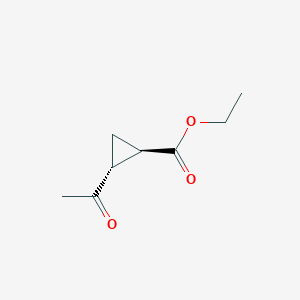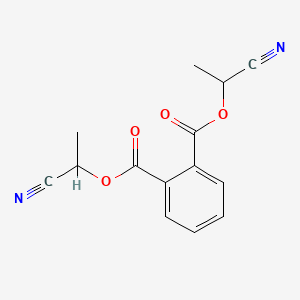![molecular formula C29H13NO3 B14727504 Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione CAS No. 5732-29-6](/img/structure/B14727504.png)
Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione is a complex organic compound characterized by its unique polycyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired polycyclic structure .
Industrial Production Methods
advancements in organic synthesis techniques and the use of automated synthesis equipment could potentially streamline its production in the future .
Chemical Reactions Analysis
Types of Reactions
Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce hydroquinones .
Scientific Research Applications
Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with DNA and proteins, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[2,1-a]isoquinoline: Another heterocyclic compound with a similar polycyclic structure, known for its broad biological activity.
Benzimidazo[2,1-a]isoquinoline: Combines fused benzimidazole and isoquinoline moieties, exhibiting multifaceted biological activity.
Uniqueness
Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione is unique due to its specific polycyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5732-29-6 |
|---|---|
Molecular Formula |
C29H13NO3 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
7-azaoctacyclo[14.10.2.22,5.03,12.04,9.013,27.017,22.024,28]triaconta-1(26),2(30),3(12),4(9),5(29),10,13(27),14,16(28),17,19,21,24-tridecaene-6,8,23-trione |
InChI |
InChI=1S/C29H13NO3/c31-27-19-4-2-1-3-13(19)14-5-6-15-17-8-11-21-26-22(29(33)30-28(21)32)12-9-18(24(17)26)16-7-10-20(27)25(14)23(15)16/h1-12H,(H,30,32,33) |
InChI Key |
YHNLYCWCIPRZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)NC8=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


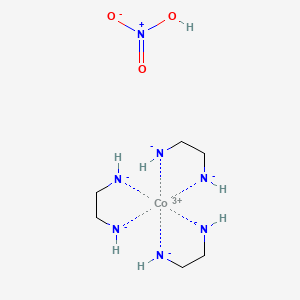

![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
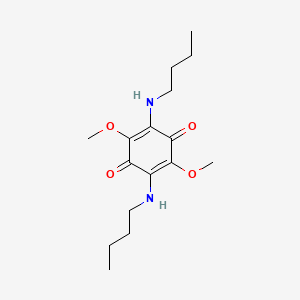
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
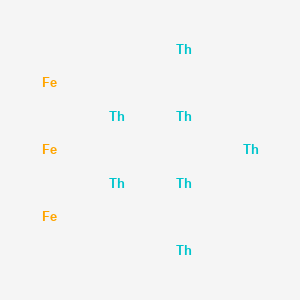
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
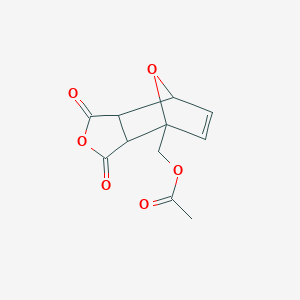
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
